2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Analytical Chemistry Natural Product Chemistry Quality Control

Authenticated 2,3,4,6,7-pentamethoxy-9,10-dihydrophenanthrene from Bulbophyllum vaginatum with the exact substitution pattern essential for reproducible SAR and standardization. Generic analogs cannot substitute—minor structural changes cause orders-of-magnitude potency shifts. Mandatory reference for Dioscorea authentication via HPLC/UPLC/LC-MS and a key chemical probe for dihydrophenanthrene drug discovery. Guaranteed ≥98% purity.

Molecular Formula C19H22O5
Molecular Weight 330.4 g/mol
Cat. No. B12388937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene
Molecular FormulaC19H22O5
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CCC3=CC(=C(C(=C32)OC)OC)OC)OC
InChIInChI=1S/C19H22O5/c1-20-14-8-11-6-7-12-9-16(22-3)18(23-4)19(24-5)17(12)13(11)10-15(14)21-2/h8-10H,6-7H2,1-5H3
InChIKeyUXPMGFOMOMHUTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene: A Unique Pentamethoxy Substituted Dihydrophenanthrene for Advanced Research


2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene is a natural phenanthrene derivative characterized by five methoxy groups on a 9,10-dihydrophenanthrene backbone [1]. It is classified as a hydrophenanthrene and is known as a bioactive compound isolated from the orchid *Bulbophyllum vaginatum* . This compound, with the CAS number 35323-53-6, is recognized in the research community for its structural complexity and potential in cytotoxic and chemical synthesis studies [2].

The Risk of Substitution: Why 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene is Not Interchangeable with Analogs


Substitution of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene with other 9,10-dihydrophenanthrene derivatives or phenanthrene analogs is not scientifically valid without rigorous verification. The specific arrangement of five methoxy groups at positions 2, 3, 4, 6, and 7 on the dihydrophenanthrene core is critical [1]. Studies on related dihydrophenanthrenes, such as those in the juncusol series, demonstrate that even minor structural modifications—such as changes in hydroxylation or alkylation patterns—can lead to significant variations in cytotoxic and antimicrobial potency, with IC50 values differing by orders of magnitude across cell lines [2]. Therefore, using a generic analog without confirming its specific biological or analytical profile could lead to irreproducible results and erroneous conclusions.

Quantitative Evidence for Selecting 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene: Key Comparative Data Points


Spectral Fingerprint: Definitive NMR Identification vs. Phenanthrene Analogs

The compound possesses a unique and definitive 1H NMR spectral signature that allows for unambiguous identification and differentiation from structurally similar phenanthrene derivatives, such as the non-dihydro analog 2,3,4,6,7-pentamethoxyphenanthrene or other dihydrophenanthrenes with different substitution patterns. This is critical for confirming compound identity and purity in research and analytical applications [1].

Analytical Chemistry Natural Product Chemistry Quality Control

Analytical Utility: Established Reference Standard for Dioscorea Species Profiling

In contrast to many 9,10-dihydrophenanthrene derivatives that are only used in basic research on cytotoxicity, this compound has a documented, specific application as a reference standard for the phytochemical analysis of *Dioscorea* species [1]. This provides a direct, practical use case for procurement, particularly in botanical quality control and chemotaxonomic studies, where using a non-specific analog could lead to misidentification or inaccurate quantification of key markers in *Dioscorea* plant material.

Botanical Analysis Quality Control Chemotaxonomy

Structural Basis for Divergent Bioactivity: Comparative Analysis of Substitution Patterns

While direct, head-to-head cytotoxic data for 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene is not publicly available, the broader class of 9,10-dihydrophenanthrenes shows significant structure-dependent variations in activity. For example, in the juncusol series, closely related derivatives exhibit IC50 values ranging from 0.3 to 27.7 µg/mL against different cancer cell lines depending on subtle changes in substitution [1]. The specific 2,3,4,6,7-pentamethoxy pattern on the target compound is distinct from the hydroxyl and alkyl patterns of juncusol and its analogs, strongly implying a unique pharmacological and physicochemical profile that cannot be predicted from data on other derivatives.

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Optimal Use Cases for Procuring 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene


Analytical Method Development for Natural Product Identification

As evidenced by its established NMR spectral fingerprint [1], 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene is ideally suited for use as a reference standard in the development and validation of HPLC, UPLC, or LC-MS methods aimed at identifying and quantifying this specific compound in complex biological matrices, such as orchid or *Dioscorea* extracts.

Quality Control and Authentication of *Dioscorea* Species

The compound's documented role as a reference compound for the analysis of *Dioscorea* species [2] makes it a critical procurement item for quality control laboratories in the herbal medicine and dietary supplement industries. It can be used to authenticate raw materials, monitor batch-to-batch consistency, and detect adulteration in *Dioscorea*-based products.

Structure-Activity Relationship (SAR) Studies on Dihydrophenanthrenes

For medicinal chemistry and drug discovery programs investigating the therapeutic potential of dihydrophenanthrenes, this compound represents a key chemical probe. As class-level data suggests, its unique 2,3,4,6,7-pentamethoxy substitution pattern [3] is a critical variable for SAR studies. Procuring this specific compound allows researchers to accurately map how this specific substitution pattern influences biological activity, lipophilicity, and metabolic stability relative to other members of the class.

Chemical Synthesis and Derivatization Starting Material

The compound is noted for its utility in chemical synthesis research [2]. It can serve as a valuable starting material or intermediate for the semi-synthesis of novel dihydrophenanthrene derivatives with potentially enhanced or modified biological properties. Its specific methoxy groups provide handles for further chemical modifications, such as selective demethylation or oxidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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